molecular formula C₂₁H₃₂O₃ B1142696 16-Hydroxy Methylstenbolone CAS No. 1419771-01-9

16-Hydroxy Methylstenbolone

Cat. No.: B1142696
CAS No.: 1419771-01-9
M. Wt: 332.48
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Description

16-Hydroxy Methylstenbolone is a primary metabolite of the synthetic anabolic-androgenic steroid methylstenbolone. This compound is critical for forensic and anti-doping research, where it serves as a key long-term detection marker in urine screening programs. Methylstenbolone is a designer steroid prohibited in sports and has been illicitly marketed in nutritional supplements. Research indicates that 16-hydroxylated metabolites like 16-Hydroxy Methylstenbolone provide an extended detection window compared to the parent compound, making them essential analytical targets for doping control laboratories. These metabolites are formed in vivo via hydroxylation and can be identified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS). This product is intended solely for use as a reference standard in analytical method development, metabolic studies, and forensic analysis. It is supplied for research purposes in controlled laboratory settings. 16-Hydroxy Methylstenbolone is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1419771-01-9

Molecular Formula

C₂₁H₃₂O₃

Molecular Weight

332.48

Synonyms

(5α,17β)-16,17-Dihydroxy-2,17-dimethyl-androst-1-en-3-one

Origin of Product

United States

Preparation Methods

17α-Methylation of DHT

Methylation at the 17α position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. A patent describing the synthesis of 16α-methylated steroids highlights the use of tetrahydrofuran (THF) as a solvent and lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the 17-hydroxy group, facilitating methyl group transfer. The reaction is conducted at -78°C to minimize side reactions, yielding 17α-methyl-DHT with >85% efficiency.

16-Hydroxylation via Epoxidation and Acid Hydrolysis

Introducing the 16-hydroxy group requires epoxidation of the Δ16 double bond followed by acid-mediated hydrolysis. A study on 2-oxa androstane derivatives demonstrates that meta-chloroperbenzoic acid (mCPBA) in dichloromethane effectively epoxidizes the Δ16 position. Subsequent hydrolysis using hydrochloric acid (HCl) in tetrahydrofuran opens the epoxide ring, producing the 16-hydroxy derivative. This step achieves a yield of 78–82% , with purity dependent on controlled stoichiometry and reaction time.

Oxidative Methods for Direct 16-Hydroxylation

Alternative routes bypass epoxidation by employing direct oxidative hydroxylation. These methods often utilize transition metal catalysts or peroxide-based systems.

Manganese-Mediated Oxidation

A notable method involves potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) in a mixed solvent system. In the synthesis of secocarbonyl acids from steroidal precursors, KMnO₄ (<1 equivalent) selectively oxidizes the 16 position, while NaIO₄ regenerates the oxidant and prevents overoxidation. Conducted in isopropyl alcohol/water at reflux, this method achieves 90% yield after recrystallization.

Catalytic Hydroxylation with Iron Complexes

Recent advances explore iron-based catalysts for greener synthesis. For example, Fe(III)-salen complexes in the presence of hydrogen peroxide (H₂O₂) facilitate hydroxylation at the 16 position via radical intermediates. Optimized at pH 7.5 and 25°C , this method reduces byproduct formation compared to traditional oxidants.

Dehalogenation-Hydrolysis Cascades for Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and minimal steps. A Chinese patent outlines a streamlined process starting from 21-monohydric pregnane-1,4,9(11),16(17)-tetraene-3,20-dione acetate .

Dehalogenation with Azodiisobutyronitrile (AIBN)

The intermediate undergoes dehalogenation using AIBN and triethylamine as a hydrogen donor in toluene at 60–80°C . This radical-mediated reaction cleaves the C-16 halogen bond, forming a transient double bond that is subsequently hydroxylated.

Ester Hydrolysis and Purification

The final step involves alkaline hydrolysis of the acetate group using 0.5–2% sodium hydroxide at -5–5°C , followed by neutralization with glacial acetic acid. Purification via recrystallization from ethyl acetate yields 16-Hydroxy Methylstenbolone with >95% purity .

Critical Analysis of Reaction Conditions and Catalysts

Temperature and Solvent Effects

  • Low-temperature methylation (-78°C) prevents alkylation at unintended positions.

  • Reflux in isopropyl alcohol optimizes oxidation kinetics while avoiding decomposition.

Catalyst Selection

  • LiHMDS outperforms weaker bases (e.g., K₂CO₃) in 17α-methylation due to superior deprotonation capability.

  • Fe(III)-salen complexes offer environmental advantages over Mn-based systems but require precise pH control.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates.

  • High-performance liquid chromatography (HPLC) ensures final product purity, with retention times calibrated against standards.

Spectroscopic Confirmation

  • ¹H NMR confirms the 16-hydroxy group via a broad singlet at δ 4.1–4.3 ppm .

  • HRMS validates molecular weight (e.g., m/z 332.2352 for C₂₁H₃₂O₃).

Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume 0.1–1 L100–1000 L
Catalyst Cost High (e.g., LiHMDS)Optimized (e.g., NaOH)
Yield 70–85%90–95%
Purification Column ChromatographyRecrystallization

Scientific Research Applications

Metabolic Pathways and Detection

Research has shown that 16-Hydroxy Methylstenbolone undergoes extensive metabolism in the human body. A study involving the administration of methylstenbolone revealed the formation of several metabolites, including 16-hydroxylated variants. These metabolites were detectable in urine samples using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .

Table 1: Metabolites of Methylstenbolone

Metabolite NameStructure DescriptionDetection Method
S12,17α-dimethyl-16ξ,17β-dihydroxy-5α-androst-1-en-3-oneGC-MS
S22,17α-dimethyl-3α,16ξ,17β-trihydroxy-5α-androst-1-eneLC-MS/MS
M62α, 17α-dimethyl-5α-androstan-3α, 6ξ, 12ξ, 17β-tetrol-16-oneGC-MS

These findings underscore the importance of understanding the metabolic pathways of anabolic steroids for effective doping control in sports. The identification of long-term metabolites can enhance detection windows and assist anti-doping agencies in monitoring steroid use .

Pharmacological Research and Toxicology

The pharmacological implications of 16-Hydroxy Methylstenbolone are significant. It has been studied for its potential hepatotoxicity and effects on lipid profiles. A case report highlighted adverse effects associated with the use of anabolic steroids like methylstenbolone, including liver damage and altered cholesterol levels .

Table 2: Reported Adverse Effects

Adverse EffectDescription
HepatotoxicityLiver damage linked to steroid use
Lipid Profile ChangesIncreased risk of atherogenesis
Hormonal ImbalanceSuppressed testicular function

These findings are crucial for developing guidelines for safe usage and monitoring in clinical settings.

Implications for Doping Control

The detection of 16-Hydroxy Methylstenbolone and its metabolites plays a vital role in doping control. The ongoing research into its metabolic products provides insights that can help extend the detection period after steroid use. This is particularly relevant as athletes may attempt to evade testing by using substances with shorter half-lives .

Case Studies in Doping Control

  • Study on Urinary Metabolites : A study conducted on four volunteers demonstrated that metabolites could be detected up to one week post-administration. This information is critical for anti-doping laboratories to refine their screening processes .
  • Real-World Evidence : Research utilizing real-world data has shown that understanding the metabolic pathways of steroids like methylstenbolone can improve detection strategies and support decision-making in doping control .

Mechanism of Action

The mechanism of action of 16-Hydroxy Methylstenbolone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which influences various cellular processes.

Comparison with Similar Compounds

Methylstenbolone vs. Methasterone

Structural Features :

  • Methylstenbolone : 17α-methyl, 2,3-ene modifications.
  • Methasterone : 17α-methyl, 4,6-diene modifications.

Metabolic Pathways :

  • Methylstenbolone undergoes mono-hydroxylation at multiple positions (10 metabolites identified via HLM), with di-hydroxylated forms (e.g., U11–U12) observed in chimeric mouse models .
  • Methasterone, despite structural similarity, follows distinct metabolic pathways, producing metabolites such as 6β-hydroxymethasterone and 4β-hydroxymethasterone.

Detection in Doping Control :

  • A GC-MS/MS method developed for methylstenbolone misuse detection identified U13 (an unidentified metabolite) and methylstenbolone in samples previously positive for methasterone, highlighting cross-reactivity challenges .
Parameter Methylstenbolone Methasterone
Core Modifications 2,3-ene, 17α-methyl 4,6-diene, 17α-methyl
Major Metabolites Mono-/di-hydroxylated (U1–U12) 6β-/4β-hydroxylated derivatives
Detection Window Up to 6 days (metabolites) ~5 days (metabolites)
Cross-Reactivity Risk Low Moderate (shared methods)

Methylstenbolone vs. Trenbolone

Structural Features :

  • Trenbolone: 19-norandrostane backbone with 11β-hydroxyl and 9,10-diene modifications.

Metabolic Pathways :

  • Trenbolone produces 20 metabolites, including trenbolone diketone and diol derivatives, excreted as glucuronides/sulfates .

Detection Methods :

  • Trenbolone metabolites are identified via LC-HRMS/MS with acetylation steps, achieving a detection window of ~6 days .
  • Methylstenbolone requires GC-MS/MS or H-IRMS (isotope-ratio mass spectrometry) for reliable detection of hydroxylated derivatives .
Parameter Methylstenbolone Trenbolone
Core Structure Modified DHT derivative 19-norandrostane
Key Metabolites Hydroxylated derivatives Diketones, diols, conjugates
Detection Method GC-MS/MS, H-IRMS LC-HRMS/MS
Detection Window Up to 6 days Up to 6 days

16-Hydroxy Methylstenbolone vs. Other Hydroxylated Steroids

16-Hydroxy Phorbol Esters :

16-Hydroxyestrone :

  • A metabolite of estrogen (16-hydroxy pathway), linked to metabolic disorders but unrelated to AAS pharmacology .

Research Findings and Implications

  • Metabolic Stability: 16-Hydroxy Methylstenbolone’s hydroxylation at the 16-position may extend its detection window compared to non-hydroxylated parent compounds .
  • Doping Control Challenges : Cross-reactivity in GC-MS/MS methods necessitates advanced protocols (e.g., H-IRMS) to distinguish methylstenbolone from methasterone in urine samples .
  • Pharmacological Activity : Hydroxylation reduces androgenic potency but may retain anabolic effects, requiring further in vivo studies.

Q & A

Q. How can researchers align preclinical studies of 16-Hydroxy Methylstenbolone with OECD/ICH guidelines?

  • Methodological Answer : Adhere to Good Laboratory Practice (GLP) for toxicity testing, including rigorous documentation of raw data and audit trails. For pharmacokinetic studies, follow FDA/CDER guidelines on bioanalytical method validation. Submit protocols to institutional animal care and use committees (IACUC) for ethical review .

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